REACTION_CXSMILES
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[C:1]([O:4][C:5]1[CH:13]=[CH:12][C:8]([C:9](O)=[O:10])=[CH:7][CH:6]=1)(=[O:3])[CH3:2].P(Cl)(Cl)(Cl)(Cl)[Cl:15]>C1C=CC=CC=1>[C:1]([O:4][C:5]1[CH:13]=[CH:12][C:8]([C:9]([Cl:15])=[O:10])=[CH:7][CH:6]=1)(=[O:3])[CH3:2]
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Name
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|
Quantity
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21.4 g
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Type
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reactant
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Smiles
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C(C)(=O)OC1=CC=C(C(=O)O)C=C1
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Name
|
|
Quantity
|
80 mL
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Type
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solvent
|
Smiles
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C1=CC=CC=C1
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Name
|
|
Quantity
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25 g
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Type
|
reactant
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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50 °C
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Type
|
CUSTOM
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Details
|
by stirring for 3 hours at 50° C
|
Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
After cooling
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Type
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DISTILLATION
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Details
|
the solvent of the reaction mixture was distilled off
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Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC1=CC=C(C(=O)Cl)C=C1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |